Ecenofloxacin

説明

エセノフロキサシンは、グラム陽性菌、グラム陰性菌、および嫌気性生物に対して強力な活性を有する、新規のフルオロキノロン系抗菌化合物です 。広範囲の抗菌特性で知られており、さまざまな科学的および医学的用途に使用されています。

準備方法

エセノフロキサシンは、いくつかの密接に関連する方法によって合成できます 。一般的な合成経路の1つは、β-アラニンをトシルクロリドと水酸化ナトリウムを用いて水中アシル化して、対応するトシル化物を生成することです。この中間体は、チオニルクロリドとエタノールでエステル化して、エチルエステルを得ます。エステルのアミド基は、アセトニトリル中でヨウ化カリウム、炭酸カリウム、およびヨウ化テトラブチルアンモニウムを使用して、2-メチルアリルクロリドでアルキル化されます。得られたアルキル化スルホンアミドは、ジクロロメタン中でチオニルクロリドを使用してピロリジンと縮合させ、アシル化ピロリジンを形成します。この中間体をジクロロメタン中でトリフルオロメタンスルホン酸無水物とコリジンで環化させると、ラセミ体のシス-1-メチル-3-(p-トルエンスルホニル)-3-アザビシクロ[3.2.0]ヘプタン-6-オンが得られ、これはピリジン中でヒドロキシルアミンで対応するオキシムに変換されます。オキシムを水素化ホウ素ナトリウムと塩化ニッケルで還元すると、ラセミ体のアミンが得られ、続いて光学分割して純粋な異性体を取得します。 トシル基は濃臭化水素酸で脱離させ、最終生成物は、アセトニトリル中で1,8-ジアザビシクロ[5.4.0]ウンデク-7-エンと塩酸を使用して、アミンと7-クロロ-1-シクロプロピル-6-フルオロ-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸を縮合させることによって得られます .

化学反応解析

エセノフロキサシンは、酸化、還元、および置換反応などのさまざまな化学反応を起こします 。これらの反応で一般的に使用される試薬には、チオニルクロリド、水素化ホウ素ナトリウム、塩化ニッケル、およびトリフルオロメタンスルホン酸無水物があります。 これらの反応から形成される主要な生成物には、トシル化物、エステル、スルホンアミド、およびアミンなどの中間体が含まれます .

科学研究の応用

エセノフロキサシンは、化学、生物学、医学、および産業の分野で、幅広い科学研究の応用を持っています 。 フルオロキノロンが細菌のDNAジャイレースとトポイソメラーゼIVに与える影響を研究するために、抗菌剤として使用されます。これらは細菌のDNA複製に不可欠な酵素です 。 医学では、グラム陽性菌とグラム陰性菌によるものを含む、細菌感染症の治療法を調査するために使用されます 。 さらに、エセノフロキサシンは、新しい抗菌剤を開発し、細菌の耐性機構を研究するために、産業用途で使用されています .

化学反応の分析

Ecenofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include thionyl chloride, sodium borohydride, nickel chloride, and trifluoromethanesulfonic anhydride. Major products formed from these reactions include intermediates such as tosylates, esters, sulfonamides, and amines .

科学的研究の応用

Antibacterial Efficacy

Ecenofloxacin exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This action leads to bactericidal effects, making it effective in treating infections caused by:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Salmonella spp.

Table 1: Antibacterial Spectrum of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Clinical Application |

|---|---|---|

| Escherichia coli | ≤ 0.25 µg/mL | Urinary tract infections |

| Staphylococcus aureus | 0.5 - 2 µg/mL | Skin and soft tissue infections |

| Pseudomonas aeruginosa | 1 - 4 µg/mL | Respiratory tract infections |

| Salmonella spp. | 0.06 - 0.25 µg/mL | Gastrointestinal infections |

Veterinary Medicine Applications

This compound is predominantly used in veterinary settings for the treatment of bacterial infections in livestock and pets. Its applications include:

- Cattle : Effective against bovine respiratory disease caused by Mannheimia haemolytica.

- Poultry : Used to treat colibacteriosis and salmonellosis, demonstrating a reduction in mortality rates among infected birds.

- Canines and Felines : Administered for urinary tract infections and skin infections, showing high recovery rates in treated animals.

Case Study: Efficacy in Cattle

A study demonstrated that administering this compound at a dose of 7.5 mg/kg subcutaneously significantly reduced morbidity associated with bovine respiratory disease, with recovery rates exceeding 80% in treated groups.

Pharmacokinetics and Safety Profile

This compound has been noted for its favorable pharmacokinetic properties, including rapid absorption and extensive tissue distribution. Studies indicate that it achieves therapeutic concentrations in various tissues, making it suitable for treating systemic infections.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 70% |

| Half-life | 6-8 hours |

| Volume of Distribution | 1-2 L/kg |

Resistance Patterns

The emergence of antibiotic resistance is a critical concern in veterinary medicine. Research indicates that while this compound is effective against many pathogens, resistance can develop through misuse or overuse in agricultural settings. Monitoring resistance patterns is essential to maintain its efficacy.

Environmental Impact

Studies have shown that this compound can affect non-target bacterial communities in the environment, particularly in aquatic ecosystems where runoff may introduce the antibiotic into water bodies. This raises concerns about ecological balance and the potential impact on microbial diversity.

作用機序

エセノフロキサシンは、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することによって、抗菌作用を発揮します 。これらの酵素は、DNA複製と転写に必要な、細菌DNAのスーパーコイル化とアンコイル化に不可欠です。 これらの酵素を阻害することにより、エセノフロキサシンは細菌のDNA複製を阻止し、細胞死をもたらします .

類似化合物の比較

エセノフロキサシンは、シプロフロキサシン、オフロキサシン、ロメフロキサシン、スパルフロキサシンなどの他のフルオロキノロン系抗生物質に似ています 。 特定の細菌株に対してより効果的にする独自の特性があります。 たとえば、エセノフロキサシンは、シプロフロキサシンと比較して、黄色ブドウ球菌や肺炎球菌などのグラム陽性菌に対してより活性があることが示されています 。 大腸菌や肺炎桿菌などのグラム陰性菌に対しては、同様またはより高い有効性があります 。 エセノフロキサシンの独自の構造的特徴は、その広範囲の抗菌活性とその細菌耐性機構を克服する能力に貢献しています .

類似化合物との比較

Ecenofloxacin is similar to other fluoroquinolone antibiotics such as ciprofloxacin, ofloxacin, lomefloxacin, and sparfloxacin . it has unique properties that make it more effective against certain bacterial strains. For example, this compound has been shown to be more active against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae compared to ciprofloxacin . It also has similar or better efficacy against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The unique structural features of this compound contribute to its broad-spectrum antibacterial activity and its ability to overcome bacterial resistance mechanisms .

生物活性

Ecenofloxacin, a fluoroquinolone antibiotic, exhibits significant biological activity primarily against bacterial pathogens. This article delves into its mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.

This compound's antibacterial activity is attributed to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to the active sites of these enzymes, this compound prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.

Key Features:

- Targets : DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits).

- Action : Formation of a stable complex with the enzyme-DNA complex, inhibiting DNA replication.

- Effect : Bactericidal at high concentrations; bacteriostatic at lower concentrations.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties that enhance its efficacy:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High volume of distribution (>1 L/kg), indicating extensive tissue penetration.

- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its antibacterial action.

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~70% |

| Peak Plasma Concentration (Cmax) | 2-4 hours post-administration |

| Half-life | 6-8 hours |

Case Studies

-

Treatment of Respiratory Infections in Cattle :

A study involving 110 cattle showed that this compound significantly improved recovery rates from shipping fever pneumonia. Cattle treated with 5 mg/kg demonstrated complete clinical recovery within three days, highlighting its effectiveness against Pasteurella species. -

Aquaculture Applications :

In a trial with Oreochromis niloticus, this compound was administered at doses of 10 and 20 mg/kg body weight. The results indicated a marked reduction in mortality rates due to infections caused by Pseudomonas aeruginosa and Enterococcus faecalis, showcasing its potential in aquaculture settings.

Resistance Considerations

While this compound is effective against many bacterial strains, resistance development is a concern. Studies indicate that high dosages can lead to the selection of resistant strains, necessitating careful dosage management to minimize this risk.

| Dosage (mg/kg) | Bacterial Strain | Outcome |

|---|---|---|

| 100 | Salmonella Typhimurium | Complete eradication |

| 4 | Salmonella Typhimurium | Reduced susceptibility |

| 0.1 | Salmonella Typhimurium | No significant effect |

特性

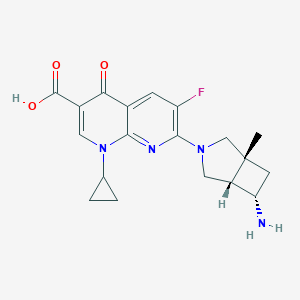

IUPAC Name |

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVIWAUAXKEKKF-PJFSTRORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167356 | |

| Record name | Ecenofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162301-05-5 | |

| Record name | Ecenofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecenofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECENOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。